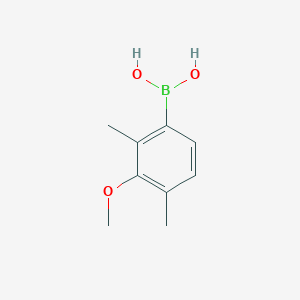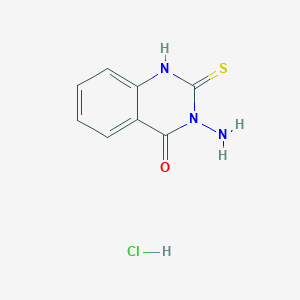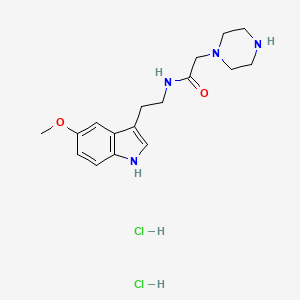
Fmoc-D-Cys(Dpm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Cysteine(Dpm)-OH: is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and structure. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a diphenylmethyl (Dpm) protecting group at the thiol group. These modifications are essential for its use in solid-phase peptide synthesis, a method widely employed in the synthesis of peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine(Dpm)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of D-Cysteine is protected using diphenylmethyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium bicarbonate.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of Fmoc-D-Cysteine(Dpm)-OH follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to obtain the pure compound.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and suitability for use in peptide synthesis.
化学反应分析
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The Fmoc group can be removed using piperidine, allowing for further reactions at the amino terminus.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc removal.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected amino terminus, ready for further coupling reactions.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Protein Engineering: Facilitates the incorporation of cysteine residues in proteins for site-specific modifications.
Biology:
Protein Labeling: Enables the site-specific labeling of proteins with fluorescent tags or other probes.
Enzyme Studies: Used in the study of enzymes that interact with cysteine residues.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs.
Diagnostics: Used in the development of diagnostic assays involving cysteine-containing peptides.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the synthesis of peptide therapeutics.
作用机制
Mechanism: The compound exerts its effects primarily through its role as a building block in peptide synthesis. The Fmoc group protects the amino terminus, preventing unwanted reactions during peptide chain elongation. The Dpm group protects the thiol group, allowing for selective deprotection and subsequent reactions.
Molecular Targets and Pathways:
Peptide Bond Formation: Facilitates the formation of peptide bonds during solid-phase peptide synthesis.
Protein Modification: Enables site-specific modifications of proteins through thiol-disulfide exchange reactions.
相似化合物的比较
Fmoc-L-Cysteine(Dpm)-OH: Similar structure but with the L-isomer of cysteine.
Boc-D-Cysteine(Dpm)-OH: Uses a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
Fmoc-D-Cysteine(Trt)-OH: Uses a trityl (Trt) protecting group instead of Dpm.
Uniqueness:
Stereochemistry: The D-isomer of cysteine provides unique properties in peptide synthesis, such as resistance to enzymatic degradation.
Protecting Groups: The combination of Fmoc and Dpm groups offers specific advantages in terms of stability and ease of deprotection.
This detailed article provides a comprehensive overview of Fmoc-D-Cysteine(Dpm)-OH, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(2S)-3-benzhydrylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO4S/c33-30(34)28(20-37-29(21-11-3-1-4-12-21)22-13-5-2-6-14-22)32-31(35)36-19-27-25-17-9-7-15-23(25)24-16-8-10-18-26(24)27/h1-18,27-29H,19-20H2,(H,32,35)(H,33,34)/t28-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPLDYIPIHKRET-MUUNZHRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B6350947.png)




![tert-butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)
![(2R,4S)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)
![4-[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]-5-ethyl-1,2-oxazole-3-carboxylicacid(HCl)](/img/structure/B6350991.png)


![2-{[(2-Methoxyphenyl)amino]methyl}phenol hydrochloride](/img/structure/B6351028.png)

